MST-312

Vue d'ensemble

Description

MST-312 est un dérivé synthétique de l’épigallocatéchine gallate, une catéchine majeure présente dans le thé vert. Il est principalement connu pour son rôle d’inhibiteur de la télomérase, ce qui a des implications importantes dans la recherche et la thérapie du cancer. La télomérase est une enzyme qui maintient la longueur des télomères, les coiffes protectrices aux extrémités des chromosomes, qui sont cruciales pour la réplication cellulaire et la longévité. This compound a été démontré pour inhiber l’activité de la télomérase, conduisant au raccourcissement des télomères et à la sénescence cellulaire ou l’apoptose subséquente, en particulier dans les cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

MST-312 est synthétisé par une série de réactions chimiques à partir de l’épigallocatéchine gallate. La voie de synthèse implique la modification de la structure de la catéchine pour améliorer son activité inhibitrice de la télomérase. Les conditions de réaction spécifiques, y compris les solvants, les catalyseurs et les températures, sont optimisées pour obtenir un rendement et une pureté élevés de this compound .

Méthodes de production industrielle

Bien que les méthodes détaillées de production industrielle de this compound ne soient pas largement documentées, le processus implique probablement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Le processus de production comprendrait des étapes de purification et de contrôle qualité pour garantir que le composé répond aux normes requises pour la recherche et les applications thérapeutiques .

Analyse Des Réactions Chimiques

Types de réactions

MST-312 subit principalement des réactions liées à son rôle d’inhibiteur de la télomérase. Celles-ci incluent :

Inhibition de l’activité de la télomérase : This compound se lie à l’enzyme télomérase, l’empêchant d’ajouter des répétitions télomériques aux extrémités des chromosomes.

Induction de dommages à l’ADN : This compound peut induire des dommages à l’ADN au niveau des télomères, conduisant à la sénescence cellulaire ou à l’apoptose.

Réactifs et conditions courants

Les réactions impliquant this compound se produisent généralement dans des conditions physiologiques, telles que celles trouvées dans les environnements cellulaires. Les réactifs courants comprennent des tampons et des solvants qui maintiennent la stabilité et l’activité de this compound pendant les expériences .

Principaux produits formés

Le principal résultat des réactions de this compound est l’inhibition de l’activité de la télomérase, conduisant au raccourcissement des télomères et à la sénescence cellulaire ou à l’apoptose. Cet effet est particulièrement important dans les cellules cancéreuses, où l’activité de la télomérase est souvent régulée à la hausse .

Applications de recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Recherche sur le cancer : This compound est largement étudié pour son potentiel en tant qu’agent chimiothérapeutique en raison de sa capacité à inhiber l’activité de la télomérase dans les cellules cancéreuses

Vieillissement cellulaire : La recherche sur this compound contribue à la compréhension des mécanismes du vieillissement cellulaire et du rôle des télomères dans la sénescence cellulaire.

Développement de médicaments : This compound sert de composé de tête pour le développement de nouveaux inhibiteurs de la télomérase avec des profils d’efficacité et de sécurité améliorés.

Études biologiques : This compound est utilisé dans des études qui examinent le rôle de la télomérase et des télomères dans divers processus biologiques et maladies.

Applications De Recherche Scientifique

Cancer Research Applications

MST-312 has shown promising results in various cancer types through multiple studies:

Multiple Myeloma

A clinical study evaluated the efficacy of this compound in patients with multiple myeloma following stem cell transplantation. The treatment group received 100 mg/day of this compound, resulting in significant improvements in progression-free survival compared to the control group. Genetic evaluations indicated a reduction in the expression of pro-inflammatory cytokines such as TNFα and IL-6, suggesting that this compound effectively inhibits telomerase activity in myeloma cells .

Breast Cancer

This compound has been shown to selectively inhibit telomerase activity in breast cancer cell lines, particularly MDA-MB-231. This inhibition leads to DNA damage at telomeres and downregulation of protective proteins like TRF2. Co-treatment with other agents like PARP inhibitors has demonstrated enhanced growth reduction compared to single treatments .

Ependymoma and Other Cancers

In preclinical studies, this compound reduced cell viability and proliferation in primary ependymoma cells. It has also been effective against lung cancer and medullary thyroid cancer, indicating its broad applicability across different malignancies .

Antiviral Applications

Recent studies have highlighted the antiviral properties of this compound, particularly against herpes simplex virus (HSV). Research demonstrated that this compound significantly suppressed HSV replication by inhibiting telomerase activity, suggesting a potential role for telomerase in the viral life cycle. The compound was effective across multiple HSV strains, achieving over a four-log reduction in viral titers at specific concentrations .

Summary of Findings

The following table summarizes key findings related to the applications of this compound across various studies:

Mécanisme D'action

MST-312 exerce ses effets principalement par l’inhibition de l’activité de la télomérase. Il se lie à l’enzyme télomérase, l’empêchant d’ajouter des répétitions télomériques aux extrémités des chromosomes. Cette inhibition conduit à un raccourcissement progressif des télomères, ce qui déclenche la sénescence cellulaire ou l’apoptose. This compound induit également des dommages à l’ADN au niveau des télomères, contribuant davantage à ses effets anticancéreux .

Comparaison Avec Des Composés Similaires

MST-312 est comparé à d’autres inhibiteurs de la télomérase, tels que :

Épigallocatéchine gallate : Le composé parent de this compound, qui inhibe également la télomérase mais avec une puissance inférieure.

Imetelstat (GRN163L) : Un oligonucléotide conjugué aux lipides qui cible directement la composante ARN de la télomérase.

Télomestatines : Un composé macrocyclique naturel qui stabilise les structures en quadruplex G dans les télomères, inhibant l’activité de la télomérase.

This compound est unique dans son inhibition double de la télomérase et de la topoisomérase II de l’ADN à des doses toxiques aiguës, ce qui en fait un agent anticancéreux puissant .

Activité Biologique

MST-312 is a synthetic telomerase inhibitor derived from epigallocatechin gallate (EGCG), a compound found in green tea. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit telomerase activity and induce cellular apoptosis. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in different cancer types, and potential synergistic effects with other compounds.

This compound primarily functions by inhibiting telomerase, an enzyme that adds telomere repeats to the ends of chromosomes, thereby allowing cancer cells to replicate indefinitely. The inhibition of telomerase leads to telomere shortening, triggering DNA damage responses and ultimately resulting in cell cycle arrest and apoptosis.

- Telomerase Inhibition : Studies have shown that this compound can reduce telomerase activity by over 97% at concentrations as low as 20 μM . This inhibition is crucial as it disrupts the replicative immortality characteristic of cancer cells.

- Induction of DNA Damage : this compound has been observed to induce DNA damage specifically at telomeres, evidenced by increased levels of DNA damage markers such as γH2AX and phosphorylated ATM kinase . This suggests that this compound not only inhibits telomerase but also exacerbates telomere dysfunction.

Efficacy in Cancer Treatment

This compound has demonstrated significant anti-cancer activity across various cell lines and cancer types. The following table summarizes key findings from various studies regarding its efficacy:

Case Studies

- Ovarian Cancer Synergy : A study demonstrated that the combination of this compound with quercetin significantly enhanced apoptosis and reduced colony formation in ovarian cancer cells compared to either agent alone. The combination index ranged from 0.2 to 0.7, indicating strong synergy .

- Long-term Effects in Lung Cancer : Research on lung cancer cells treated with this compound for 12 weeks revealed morphological changes and reduced clonogenic potential, suggesting that prolonged exposure can lead to resistance mechanisms despite initial efficacy .

- Breast Cancer Response : In breast cancer cell lines, this compound treatment resulted in significant reductions in telomerase activity and induced DNA damage, particularly in MDA-MB-231 cells. The combination with PARP inhibitors further enhanced the growth reduction effect .

Propriétés

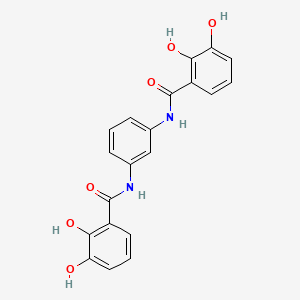

IUPAC Name |

N-[3-[(2,3-dihydroxybenzoyl)amino]phenyl]-2,3-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O6/c23-15-8-2-6-13(17(15)25)19(27)21-11-4-1-5-12(10-11)22-20(28)14-7-3-9-16(24)18(14)26/h1-10,23-26H,(H,21,27)(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQUEZGHEJGPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439103 | |

| Record name | Telomerase Inhibitor IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368449-04-1 | |

| Record name | Telomerase Inhibitor IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-1,3-Phenylenebis-[2,3-dihydroxy-benzamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.